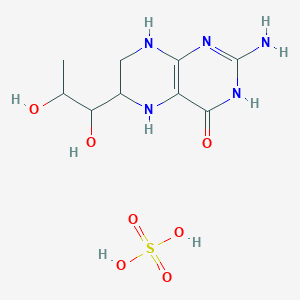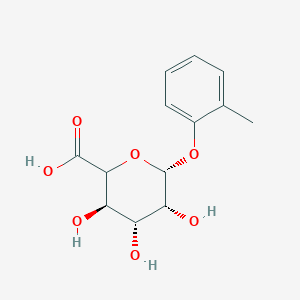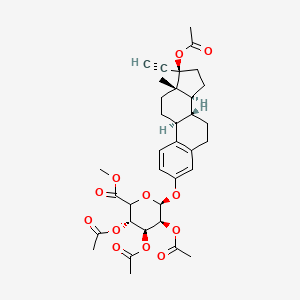
D-GLUCOSAMINE-3-SULFATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine-3-Sulfate (GS) is a naturally occurring amino sugar and a vital component of proteoglycans in the extracellular matrix of connective tissues. GS has been widely studied for its potential therapeutic applications in the treatment of osteoarthritis, inflammatory bowel disease, and other inflammatory conditions.
Applications De Recherche Scientifique
Stabilité de la membrane cellulaire
La D-glucosamine contribue à la stabilité de la membrane cellulaire {svg_1}. Les groupes amino chargés positivement de la D-glucosamine peuvent se lier électriquement à la membrane cellulaire pour la protéger contre les dommages tissulaires {svg_2}. Ce processus peut contribuer à la stabilité de la membrane cellulaire {svg_3}.
Médecine régénérative
La D-glucosamine a des applications spécifiques en médecine régénérative {svg_4}. Elle contrôle les réponses biologiques et protège les cellules et les tissus {svg_5}. La réparation rapide des microfuites à travers les électropores de la membrane cellulaire se produit après électroporation en utilisant de la D-glucosamine {svg_6}.
Cicatrisation des plaies
La cicatrisation des plaies peut être accélérée par l'application d'un pansement à la D-glucosamine, qui favorise la prolifération et la différenciation cellulaires {svg_7}. La D-glucosamine peut se fixer physiquement à la membrane cellulaire, ce qui signifie que l'application d'un pansement à la D-glucosamine accélérerait la cicatrisation des plaies en raison d'une prolifération et d'une différenciation cellulaires accrues {svg_8}.
Activité antioxydante
La D-glucosamine a des activités de piégeage des radicaux superoxyde/hydroxyle, un fort effet chélateur sur les ions ferreux et améliore le niveau de glutathion réduit pour promouvoir l'activité contre le stress oxydatif intracellulaire {svg_9}.
Soulagement de la douleur
Les effets de cette stabilité peuvent également expliquer le soulagement de la douleur car la D-glucosamine se lie au canal sodique pour entraîner un temps d'ouverture plus long {svg_10}. Il est bien connu que la D-glucosamine qui est prise par voie orale comme aliment fonctionnel marin est utilisée dans divers pays pour soulager la douleur de l'arthrose {svg_11}.
Analyse analytique
Le sulfate de D-glucosamine 3 (GlcN-3S) peut être utilisé comme référence dans l'analyse analytique des composants du sulfate d'héparine {svg_12}.
Mécanisme D'action
Target of Action
D-Glucosamine-3-Sulfate (GlcN-3S) primarily targets the extracellular matrix of cartilage, intervertebral disc, and synovial fluid . It is a major constituent of glycosaminoglycans (GAGs), which are essential for the normal growth and repair of connective tissues . GlcN-3S may also interact with cell membrane proteins , contributing to cell membrane stability .
Mode of Action
GlcN-3S interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain . It also has structure-modifying and anti-inflammatory effects at high concentrations . Positively charged amino groups of GlcN-3S can bind the cell membrane electrically, protecting against tissue damage .
Biochemical Pathways
GlcN-3S is involved in the hexosamine biosynthesis pathway . It is synthesized from fructose 6-phosphate and glutamine, providing a precursor for all nitrogen-containing sugars . GlcN-3S also contributes to the production of hyaluronic acid, keratan sulfate, and sulfated GAGs .
Pharmacokinetics
GlcN-3S is easily absorbed, but the current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . The pharmacokinetics of GlcN-3S support once-daily dosage . Its elimination half-life is tentatively estimated to average 15 hours .
Result of Action
The administration of GlcN-3S results in increased cell proliferation and differentiation, accelerating wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Action Environment
The action of GlcN-3S can be influenced by environmental factors. For instance, the application of a GlcN-3S dressing can accelerate wound healing . Furthermore, the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using GlcN-3S .
Analyse Biochimique
Biochemical Properties
D-Glucosamine-3-Sulfate participates in various biochemical reactions. It is a precursor in the synthesis of glycosylated proteins and lipids, contributing to the structure of two polysaccharides, chitosan and chitin . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it is involved in the formation of heparan sulfate, a polysaccharide that interacts with a variety of proteins to mediate cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to bind to the cell membrane, providing stability and protection against tissue damage . It also plays a role in cell proliferation and differentiation, contributing to wound healing . Furthermore, it has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the cell membrane, protecting against tissue damage . It also influences the activation of inflammatory pathways in human synovial cells, which are responsible for producing synovial fluid components . Additionally, it is involved in the synthesis of glycosylated proteins and lipids, serving as a building block for these molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to promote cell proliferation and differentiation, contributing to wound healing
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have reported positive responses associated with higher doses and preemptive administrations
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as a precursor in the biochemical synthesis of glycosylated proteins and lipids . It also plays a role in the formation of heparan sulfate, a polysaccharide that interacts with various enzymes and cofactors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-GLUCOSAMINE-3-SULFATE involves the conversion of D-glucosamine to D-glucosamine-3-sulfate through a series of chemical reactions.", "Starting Materials": [ "D-glucosamine", "Sulfur trioxide", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "D-glucosamine is dissolved in methanol and reacted with sulfur trioxide to form D-glucosamine-3-sulfonic acid.", "Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the sodium salt of D-glucosamine-3-sulfonic acid.", "The sodium salt is then acidified with hydrochloric acid to release D-glucosamine-3-sulfonic acid.", "Water is added to the reaction mixture to precipitate D-glucosamine-3-sulfate as a solid.", "The solid is filtered, washed with water, and dried to obtain pure D-glucosamine-3-sulfate." ] } | |
Numéro CAS |
103192-52-5 |
Formule moléculaire |
C6H13NO8S |
Poids moléculaire |
259.23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)


